molecular formula C21H32NaO7P B162469 Cytostatin CAS No. 457070-06-3

Cytostatin

Cat. No. B162469
M. Wt: 450.4 g/mol
InChI Key: DXWSCXWALSKXSD-IAPNMYKYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytostatin is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and also acts as a cell adhesion inhibitor . It is part of the fostriecin family of natural products .


Synthesis Analysis

The total synthesis of Cytostatin has been described in detail in several studies . The synthesis process involves a key epoxide-opening reaction to join the two stereotriad units and a single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition .


Molecular Structure Analysis

Cytostatin has a complex molecular structure. It is produced by Streptomyces sp. MJ654-NF4 . The molecular weight of Cytostatin is 428.46 and its chemical formula is C21H33O7P .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cytostatin have been studied extensively . The synthetic route provides rapid access to the C4-C6 stereoisomers of the Cytostatin lactone .

Scientific Research Applications

Cardiovascular Research

Specific Scientific Field

Cardiology investigates heart-related diseases.

Summary of Application

Cytostatin’s cardiovascular applications focus on its potential to reduce inflammation, oxidative stress, and atherosclerosis.

Methods of Application

Results and Outcomes

These are just three of the six applications. If you’d like to explore the remaining three, feel free to ask! 🌟

properties

IUPAC Name

sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSCXWALSKXSD-IAPNMYKYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytostatin
Reactant of Route 2
Cytostatin
Reactant of Route 3
Cytostatin
Reactant of Route 4
Cytostatin
Reactant of Route 5
Cytostatin
Reactant of Route 6
Cytostatin

Citations

For This Compound
434
Citations
BG Lawhorn, SB Boga, SE Wolkenberg… - Journal of the …, 2006 - ACS Publications
… Herein, we provide full details of a total synthesis of cytostatin … cytostatin. Accordingly, its extension to the preparation of each of the three additional C10−C11 stereoisomers of cytostatin …
Number of citations: 69 pubs.acs.org
L Bialy, H Waldmann - Chemistry–A European Journal, 2004 - Wiley Online Library
… natural product cytostatin is described which inhibits protein phosphatase 2A. Cytostatin has … On the basis of this synthesis the relative and absolute configuration of cytostatin could be …
M Kawada, M Amemiya, M Ishizuka… - Biochimica et Biophysica …, 1999 - Elsevier
… (s) of cytostatin actions on metastasis and apoptosis, we investigated a primary target of cytostatin in this study focusing on cell adhesion. As a result, we have found that cytostatin …
Number of citations: 58 www.sciencedirect.com
MR Swingle, L Amable, BG Lawhorn, SB Buck… - … of Pharmacology and …, 2009 - ASPET
Fostriecin and cytostatin are structurally related natural … Here, the inhibitory activity of fostriecin, cytostatin, and 10 key … sensitivity to both fostriecin and cytostatin. This suggests that other …
Number of citations: 58 jpet.aspetjournals.org
WH Jung, S Guyenne… - Angewandte Chemie …, 2008 - Wiley Online Library
… , and accordingly its enantiomer 1 rs cannot be cytostatin either. The large differences in the … that 1 rr is not cytostatin. No information was obtained to prove that 1 ss is not cytostatin and, …
Number of citations: 54 onlinelibrary.wiley.com
M Amemiya, M UENO, M OSONO… - The Journal of …, 1994 - jstage.jst.go.jp
… cytostatin to tumorcells wasexamined. Tumorcells maintained in our institute by serial cultures were cultured with cytostatin … Asshown in Table 5, cytostatin showed cytotoxicity to various …
Number of citations: 41 www.jstage.jst.go.jp
M AMEMIYA, T SOMENO, R SAWA… - The Journal of …, 1994 - jstage.jst.go.jp
… Cytostatin is a novel inhibitor of … cytostatin have beenreported in the preceding paper1}. In this paper, wereport the physico-chemical properties and structure determination of cytostatin (…
Number of citations: 42 www.jstage.jst.go.jp
M Kawada, M Amemiya, M Ishizuka… - Japanese journal of …, 1999 - Wiley Online Library
… ‐4 cells was induced strongly by cytostatin, but weakly by … cytostatin. On the other hand, in EL‐4 cells cyclins D1, E, A, and B1 were decreased by strongly apoptosis‐inducing cytostatin …
Number of citations: 34 onlinelibrary.wiley.com
JA Marshall, K Ellis - Tetrahedron letters, 2004 - Elsevier
… A 12-step synthesis of a C3–C13 precursor of the protein phosphatase inhibitor cytostatin is described. Key stereocenters were introduced by a chiral allenylzinc addition and Noyori …
Number of citations: 32 www.sciencedirect.com
AF Salit, C Meyer, J Cossy, B Delouvrié, L Hennequin - Tetrahedron, 2008 - Elsevier
… cytostatin, an inhibitor of protein phosphatase 2A possessing cytotoxic and antimetastatic activities, have been investigated. A formal synthesis of cytostatin has … product cytostatin was …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.